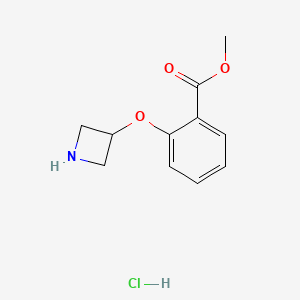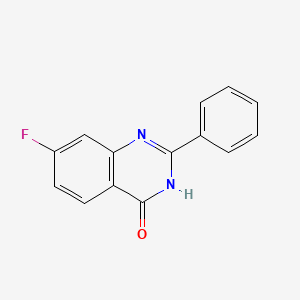![molecular formula C15H10O3 B11871783 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- CAS No. 82222-42-2](/img/structure/B11871783.png)
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a unique structure that makes it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- typically involves the reaction of 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol. This reaction is carried out under reflux conditions in 1,2-dichloroethane with the presence of a catalyst such as PPTS (pyridinium p-toluenesulfonate) and trimethyl orthoformate . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart materials and molecular switches.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of photochromic lenses and other materials that require light-responsive behavior
Wirkmechanismus
The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This photochromic behavior is due to the reversible transformation between the closed and open forms of the molecule. The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent electronic transitions within the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Naphtho[2,3-b]pyran-2-one
- 3H-Naphtho[2,1-b]pyran
Uniqueness
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is unique due to its specific substitution pattern and the resulting photochromic properties. Compared to other naphthopyrans, it offers distinct advantages in terms of stability and the intensity of the color change upon exposure to light .
This detailed overview highlights the significance of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- in various scientific and industrial fields
Eigenschaften
CAS-Nummer |
82222-42-2 |
|---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-acetylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)13-8-11-7-6-10-4-2-3-5-12(10)14(11)18-15(13)17/h2-8H,1H3 |
InChI-Schlüssel |
HMXBHQOJHVJGDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)





![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)
![2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11871748.png)

![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)


